molecular formula C18H25Cl2NO2 B14684841 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride CAS No. 36398-93-3

2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride

Cat. No.: B14684841
CAS No.: 36398-93-3
M. Wt: 358.3 g/mol
InChI Key: LOHAAFXVEJPKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a norbornyl group, an aminoethanol moiety, and a p-chlorobenzoate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride typically involves multiple steps. The initial step often includes the preparation of the norbornyl derivative, followed by the introduction of the aminoethanol group. The final step involves esterification with p-chlorobenzoic acid and conversion to the hydrochloride salt. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate esterification and amine formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol: Lacks the p-chlorobenzoate ester group.

    p-Chlorobenzoic acid esters: Similar ester functionality but different core structures.

    Norbornyl derivatives: Share the norbornyl group but differ in other functional groups.

Uniqueness

2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is unique due to its combination of a norbornyl group, aminoethanol moiety, and p-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

36398-93-3

Molecular Formula

C18H25Cl2NO2

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methylamino]ethyl 4-chlorobenzoate;hydrochloride

InChI

InChI=1S/C18H24ClNO2.ClH/c1-12-14-2-3-15(10-14)17(12)11-20-8-9-22-18(21)13-4-6-16(19)7-5-13;/h4-7,12,14-15,17,20H,2-3,8-11H2,1H3;1H

InChI Key

LOHAAFXVEJPKFH-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CNCCOC(=O)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.